4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, commonly referred to as NNAL, is a significant metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is classified within the category of organic compounds known as pyridines and derivatives, characterized by the presence of a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom and five carbon atoms. NNAL is recognized for its role as a primary metabolite, which means it is essential for various physiological processes in organisms, particularly in relation to tobacco exposure and its associated health risks .
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the reduction of NNK. In biological systems, NNK is metabolized to NNAL through enzymatic processes primarily in the liver. The metabolic pathway involves cytochrome P450 enzymes that facilitate the conversion of NNK into its active forms, including NNAL. The specific conditions under which this synthesis occurs can vary, but they generally require controlled laboratory environments to ensure safety and accuracy due to the carcinogenic nature of NNK .
The molecular formula for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is , with an average molecular weight of approximately 209.245 g/mol. The structure can be represented using various notational systems:
The compound features a hydroxyl group (-OH) attached to a butanol chain, along with a pyridine ring which contributes to its chemical properties and biological activity .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol participates in various chemical reactions, primarily as a result of its functional groups. For instance:
These reactions are significant in understanding how NNAL interacts with biological systems and its role as a biomarker for tobacco exposure .
The mechanism of action for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol primarily involves its role as a lung carcinogen. Upon exposure to tobacco smoke, NNAL is formed through the metabolic conversion of NNK. Once in the body, it can bind to DNA, leading to mutagenic changes that may initiate carcinogenesis. This process highlights the importance of NNAL as a biomarker for assessing tobacco exposure and potential cancer risk .
These properties are crucial for laboratory handling and analysis, especially when considering safety protocols due to its carcinogenic nature .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol serves several important roles in scientific research:
The metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to (S)-4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol ((S)-NNAL) represents a critical step in tobacco-related carcinogenesis. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) isoforms, with CYP2A13 and CYP2A6 identified as the predominant human enzymes responsible for NNK reduction. Kinetic studies using purified human enzymes reveal that CYP2A13 exhibits superior catalytic efficiency for NNK reduction compared to CYP2A6, characterized by a lower Michaelis constant (Km = 4.6 ± 0.5 μM) and higher turnover rate (Vmax = 10.8 ± 0.4 pmol/min/pmol P450) [3] [9]. This reductive pathway generates (S)-NNAL as the major enantiomer, which retains significant carcinogenic potential due to its ability to undergo further bioactivation.
The α-hydroxylation pathway of NNK, also mediated by CYP2A13/2A6, produces reactive intermediates including 4-oxo-4-(3-pyridyl)butanal (OPB) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which form DNA adducts. Competitive inhibition studies demonstrate that structurally related compounds like N-nitrosoanatabine (NAT) and N-nitrosoanabasine (NAB) inhibit CYP2A13-catalyzed NNK metabolism with inhibition constants (Ki) of 0.21–0.71 μM, while nicotine exhibits weaker inhibition (Ki = 6.57–25.01 μM) [3]. This suggests that co-exposure to tobacco alkaloids may modulate NNK metabolic activation.
Table 1: Kinetic Parameters for CYP-Mediated NNK Metabolism
Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol) | Ki (NAT, μM) |
---|---|---|---|---|
CYP2A13 | OPB | 4.6 ± 0.5 | 10.8 ± 0.4 | 0.21 |
CYP2A13 | HPB | 4.9 ± 0.5 | 8.2 ± 0.3 | 0.71 |
CYP2A6 | OPB | 12.3 ± 1.2 | 4.1 ± 0.2 | 1.85 |
Glucuronidation represents the primary detoxification pathway for (S)-NNAL, catalyzed by UDP-glucuronosyltransferases (UGTs). Two distinct conjugates are formed: NNAL-O-glucuronide (NNAL-O-Gluc) via glucuronidation of the carbinol group, and NNAL-N-glucuronide (NNAL-N-Gluc) through conjugation with the nitrosamine nitrogen [4] [6]. In vitro studies using human liver microsomes demonstrate that:
The ratio of these conjugates significantly influences cancer risk, as NNAL-O-Gluc is excreted rapidly, while NNAL-N-Gluc may undergo enterohepatic recirculation, potentially releasing free (S)-NNAL in the gut. Epidemiological data indicate that smokers with high UGT2B10 activity (associated with specific polymorphisms) exhibit higher urinary NNAL-N-Gluc/NNAL-O-Gluc ratios and increased lung cancer risk [4].
Table 2: UGT Isoforms Involved in (S)-NNAL Detoxification
UGT Isoform | Conjugate Type | Catalytic Efficiency | Tissue Distribution |
---|---|---|---|
UGT2B10 | NNAL-N-Gluc | High (Km = 32 μM) | Liver, lung |
UGT1A9 | NNAL-O-Gluc | Moderate (Km = 89 μM) | Liver, kidney |
UGT2B7 | NNAL-O-Gluc | Low (Km = 215 μM) | Liver, colon |
Significant interspecies differences exist in (S)-NNAL metabolism, impacting the translational relevance of model organisms. Human metabolism is characterized by:
In contrast, the zebrafish model (increasingly used in tobacco carcinogenesis studies) exhibits:
These differences highlight the importance of enzyme orthology studies when extrapolating carcinogenicity data. The zebrafish model nevertheless provides valuable insights into developmental toxicity of (S)-NNAL, as their transparent embryos permit real-time tracking of metabolite distribution.
Genetic variations in CYP2A6 and UGT2B10 genes significantly alter (S)-NNAL metabolic kinetics and cancer susceptibility:
UGT2B10 Polymorphisms: The rs11726322 (D67Y) variant causes near-complete loss of N-glucuronidation activity, resulting in:
Ethnic-specific allele distributions further modulate risk: North African populations exhibit higher frequencies of protective CYP2A6 variants (∼28%) compared to Europeans (∼15%) [7]. These polymorphisms underscore the importance of personalized risk assessment in tobacco-related cancer prevention.
Table 3: Genetic Polymorphisms Affecting (S)-NNAL Metabolism
Gene | Variant | Functional Effect | Population Frequency | Cancer Risk (OR) |
---|---|---|---|---|
CYP2A6 | ∗2 (L160H) | Reduced activity (80%) | Europeans: 1-3% | 0.45 (0.32–0.64) |
CYP2A6 | ∗4 (del) | Null allele | East Asians: 15-20% | 0.38 (0.27–0.55) |
UGT2B10 | rs11726322 | Loss of N-gluc | Europeans: 25% | 1.82 (1.35–2.45) |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1